molecular formula C20H22N6O2 B10914602 N,N'-bis(4,6-dimethylpyridin-2-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

N,N'-bis(4,6-dimethylpyridin-2-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10914602
M. Wt: 378.4 g/mol
InChI Key: YHRLIJCZDXPFHI-UHFFFAOYSA-N
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Description

“N~3~,N~5~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring two pyridyl groups and a pyrazole core, makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~3~,N~5~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE” typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Pyridyl Groups: The pyridyl groups can be introduced through a nucleophilic substitution reaction, where the pyrazole core reacts with 4,6-dimethyl-2-chloropyridine in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the amidation of the pyrazole core with a suitable carboxylic acid derivative to form the dicarboxamide structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to increase yield and reduce production time. Catalysts and solvents that enhance reaction efficiency and selectivity are also commonly employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridyl rings, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole core or the pyridyl rings, potentially leading to the formation of dihydropyrazole or reduced pyridyl derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyridyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“N~3~,N~5~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE” has several scientific research applications, including:

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes, receptors, and nucleic acids.

    Chemical Biology: Employed as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: Potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of “N~3~,N~5~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic processes in the cell.

Comparison with Similar Compounds

Similar Compounds

  • N~3~,N~5~-BIS(2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
  • N~3~,N~5~-BIS(4-METHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
  • N~3~,N~5~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Uniqueness

The presence of two 4,6-dimethyl-2-pyridyl groups in “N~3~,N~5~-BIS(4,6-DIMETHYL-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE” distinguishes it from other similar compounds. These groups may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties, such as solubility and stability.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

3-N,5-N-bis(4,6-dimethylpyridin-2-yl)-1-methylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C20H22N6O2/c1-11-6-13(3)21-17(8-11)23-19(27)15-10-16(26(5)25-15)20(28)24-18-9-12(2)7-14(4)22-18/h6-10H,1-5H3,(H,21,23,27)(H,22,24,28)

InChI Key

YHRLIJCZDXPFHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC(=NN2C)C(=O)NC3=CC(=CC(=N3)C)C)C

Origin of Product

United States

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